3-Chloro-5-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-5-nitropyridine involves several steps. A method for preparing 2-chloro-5-nitropyridine, which could potentially be adapted for 3-Chloro-5-nitropyridine, involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine . Another method involves the nitration of pyridine and substituted pyridines with N2O5 in an organic solvent .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-nitropyridine can be analyzed using various methods. For example, vibrational spectroscopy of 2-chloro-5-nitropyridine has been investigated by means of quantum chemical calculations .Chemical Reactions Analysis
The reaction mechanism of 3-Chloro-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical And Chemical Properties Analysis
3-Chloro-5-nitropyridine has a melting point of 86°C and a predicted boiling point of 228.2±20.0°C . Its predicted density is 1.489±0.06 g/cm3 . It is stored at room temperature and is sealed in dry conditions .Scientific Research Applications
Application 3: Synthesis of Imidazo[4,5-c]pyridines
- Summary of the Application: From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . These compounds are important in medicinal chemistry due to their wide range of biological activities.
- Methods of Application or Experimental Procedures: The reaction mechanism involves the reaction of 4-aminopyridine with 3-nitropyridine .
- Results or Outcomes: The synthesis results in the formation of imidazo[4,5-c]pyridines .
Application 4: Synthesis of Herbicides and Insecticides
- Summary of the Application: Nitropyridines, including 3-Chloro-5-nitropyridine, have been used as starting materials for the synthesis of some herbicides and insecticides .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The synthesis results in the formation of herbicides and insecticides .
Application 5: Synthesis of Fluorinated Pyridines
- Summary of the Application: Nitropyridines, including 3-Chloro-5-nitropyridine, have been used as starting materials for the synthesis of fluorinated pyridines . These compounds are important in the synthesis of some herbicides and insecticides .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The synthesis results in the formation of fluorinated pyridines .
Application 6: Personal Protective Equipment
- Summary of the Application: 3-Chloro-5-nitropyridine is a chemical that requires the use of personal protective equipment (PPE) during handling . This includes a dust mask type N95 (US), eyeshields, and gloves .
- Methods of Application or Experimental Procedures: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of PPE helps to ensure safety during the handling of 3-Chloro-5-nitropyridine .
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTXEQVAHJCPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376555 | |
Record name | 3-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitropyridine | |
CAS RN |
22353-33-9 | |
Record name | 3-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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